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ent-Ticagrelor-d7

Cat. No.: B1161533
M. Wt: 529.61
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Isotopic Labeling in Drug Discovery and Development Research

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. princeton.edu The greater energy required to break the C-D bond results in a phenomenon known as the deuterium kinetic isotope effect (KIE), where chemical reactions involving the cleavage of this bond proceed at a slower rate. princeton.edusymeres.com

In pharmaceutical research, this principle is strategically applied to improve a drug's metabolic stability. nih.gov By replacing hydrogen atoms at sites on a drug molecule that are prone to metabolic breakdown, the rate of metabolism can be slowed, potentially improving the drug's pharmacokinetic profile. nih.govacs.org Beyond altering metabolism, deuterium labeling is widely used to create internal standards for quantitative analysis and to investigate reaction mechanisms and metabolic pathways without the risks associated with radioactive isotopes. symeres.comacs.orgresearchgate.net

Table 2: Comparison of Protium (¹H) and Deuterium (²H) Based on established chemical and physical properties. wikipedia.orgprinceton.edu

View Data
PropertyProtium (¹H)Deuterium (²H or D)
Composition 1 proton, 0 neutrons1 proton, 1 neutron
Atomic Mass (amu) ~1.008~2.014
Natural Abundance ~99.98%~0.015%
Bond Strength (vs. Carbon) Weaker (C-H)Stronger (C-D)
Radioactivity Not radioactiveNot radioactive

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (LC-MS), an internal standard is a compound of known quantity added to a sample to aid in the precise measurement of an analyte of interest. numberanalytics.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. musechem.comacanthusresearch.com Because a SIL internal standard is chemically almost identical to the analyte, it behaves very similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.comwaters.com

However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This allows the SIL internal standard to accurately correct for variations in the analytical process, such as sample loss during preparation or fluctuations in instrument response (matrix effects). musechem.comwaters.com The use of SIL internal standards significantly improves the accuracy, precision, and reliability of quantitative measurements, which is crucial for method validation and quality control in pharmaceutical analysis. musechem.comnumberanalytics.comlgcstandards.com Ticagrelor-d7, for instance, is intended for use as an internal standard for the quantification of Ticagrelor (B1683153). biomol.comclearsynth.com

Principles and Applications of Deuterium Labeling in Chemical Compounds

Significance of ent-Ticagrelor-d7 as a Unique Stereoisomeric Research Tool

The significance of this compound lies in its dual nature as both a specific stereoisomer and a deuterated analogue. This makes it a highly specialized tool for addressing specific challenges in pharmaceutical analysis and quality control. It is not simply a labeled version of the drug; it is a labeled version of the drug's mirror image, a distinction with critical implications in pharmaceutical chemistry.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. numberanalytics.com Many drug molecules are 'chiral', meaning they can exist as two non-superimposable mirror-image forms called enantiomers. nih.gov Although enantiomers often share the same chemical formula and physical properties, they can interact very differently with the chiral environment of the human body, such as enzymes and receptors. numberanalytics.comresearchgate.net

This stereoselectivity means that one enantiomer of a drug may produce the desired therapeutic effect, while the other (the 'distomer') could be less active, inactive, or even responsible for undesirable side effects. researchgate.netijpsr.com Consequently, regulatory authorities often require the stereochemistry of a drug to be well-defined and for each enantiomer to be studied separately. nih.govijpsr.com The development of single-enantiomer drugs is often preferred to provide a better therapeutic profile and reduce metabolic load on the patient. researchgate.net

Chiral deuterated analogues like this compound are important for several advanced research and quality control applications. The primary use for this compound is as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, the enantiomer of Ticagrelor. chemicea.compharmaffiliates.com In the synthesis of a single-enantiomer drug like Ticagrelor, the opposite enantiomer is considered a chiral impurity that must be strictly controlled to ensure the drug's purity and safety. google.com By using this compound, analytical chemists can develop highly accurate and sensitive methods to detect and quantify minute amounts of this specific enantiomeric impurity. researchgate.net

Furthermore, the strategic use of deuterium in chiral molecules can be a powerful investigational tool. In some cases, chiral centers in molecules can be unstable and undergo interconversion (racemization) in the body. acs.org Replacing the hydrogen atom at such a chiral center with deuterium can sometimes stabilize the individual enantiomers, a technique known as "Deuterium-Enabled Chiral Switching" (DECS). acs.orgpnas.org This stabilization allows researchers to isolate and study the pharmacological properties of each enantiomer independently, which might otherwise be impossible. pnas.orguobaghdad.edu.iq While Ticagrelor itself has a stable chiral center, the principle highlights the advanced utility of combining deuteration and stereochemistry in modern drug research.

Properties

Molecular Formula

C₂₃H₂₁D₇F₂N₆O₄S

Molecular Weight

529.61

Synonyms

(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol-d7

Origin of Product

United States

Advanced Analytical Characterization and Quantification of Ent Ticagrelor D7

Spectroscopic and Spectrometric Elucidation of Chemical Structure and Deuteration Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For isotopically labeled compounds like ent-Ticagrelor-d7, NMR is indispensable for confirming the location of the deuterium atoms. Since enantiomers exhibit identical NMR spectra in an achiral solvent, the data for Ticagrelor-d7 can be considered representative of this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of Ticagrelor-d7, the most notable feature is the absence of signals corresponding to the propylthio group protons. The chemical name, (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio-d7)-3H- vulcanchem.combenthamdirect.comtriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, indicates that all seven hydrogen atoms on the propyl group are replaced with deuterium. lgcstandards.comclearsynth.com Consequently, the characteristic signals for the -S-CH₂-CH₂-CH₃ moiety are absent in the ¹H NMR spectrum. A representative ¹H NMR spectrum of Ticagrelor-d7 in DMSO-d₆ shows the expected signals for the remaining protons of the molecule, confirming the rest of the structure. vivanls.com The disappearance of specific proton signals upon deuteration is a definitive method for confirming the site of labeling. semanticscholar.org

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium exhibit a characteristic triplet multiplicity due to C-D coupling. Furthermore, these signals are shifted slightly upfield compared to their non-deuterated counterparts, an effect known as the deuterium isotope shift. The signals for the three carbon atoms of the propyl-d7 group would be expected to show these characteristic features, providing further confirmation of the deuteration site. While specific ¹³C NMR data for this compound is not readily available in the public domain, analysis of related triazolopyrimidine structures supports this expected outcome. semanticscholar.orgresearchgate.net

²H NMR (Deuterium NMR) Spectroscopy : ²H NMR provides direct evidence of deuterium incorporation. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This technique offers high specificity for observing the deuterated sites directly.

A certificate of analysis for a commercial batch of Ticagrelor-d7 confirms that the ¹H NMR and ¹⁹F NMR spectra conform to the expected structure. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the molecular formula and isotopic purity of this compound.

Molecular Weight Verification : The molecular formula of Ticagrelor-d7 is C₂₃H₂₁D₇F₂N₆O₄S. clearsynth.compharmaffiliates.com This corresponds to a monoisotopic mass of approximately 529.29 g/mol . HRMS analysis provides a highly accurate mass measurement, which can be compared to the calculated theoretical mass to confirm the elemental composition. Commercial suppliers report a molecular weight of 529.61 g/mol for Ticagrelor-d7. lgcstandards.compharmaffiliates.comchemmol.com

Isotopic Abundance and Purity : HRMS can also determine the isotopic enrichment of the labeled compound. A certificate of analysis for Ticagrelor-d7 reported an isotopic purity of 98.5%, with only a small percentage (0.32%) of the non-deuterated (d0) form present. lgcstandards.com This level of isotopic purity is essential for its use as an internal standard to avoid interference with the quantification of the unlabeled analyte. The mass spectrum will show a characteristic isotopic cluster, with the most abundant peak corresponding to the d7 species.

The fragmentation pattern in tandem mass spectrometry (MS/MS) further confirms the structure. For Ticagrelor-d7, a common transition monitored is m/z 530.20 > 153.10. wjpsonline.com Another reported transition is m/z 530.4 > 127.0. researchgate.net These fragments are consistent with the known fragmentation pathways of the Ticagrelor (B1683153) molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Deuterium Effects

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of key functional groups and also show the effect of deuteration.

The replacement of hydrogen with deuterium atoms in the propyl group leads to predictable changes in the IR spectrum. The C-D stretching vibrations appear at a lower frequency (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. wjpsonline.com This shift is a hallmark of deuteration and can be used to confirm the successful incorporation of deuterium. The rest of the IR spectrum, corresponding to functional groups not affected by deuteration (e.g., O-H, N-H, C=N, C-F), would be expected to be nearly identical to that of unlabeled ent-Ticagrelor.

Development and Validation of Chromatographic Methods for this compound

Chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the standard for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for these assays as it accurately compensates for variations in sample preparation and matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The choice of the stationary phase is critical for achieving good chromatographic resolution, peak shape, and retention time for the analyte and internal standard.

C18 Columns : Reversed-phase chromatography using a C18 (octadecyl) stationary phase is the most commonly reported method for the analysis of Ticagrelor and its deuterated internal standard. C18 columns provide excellent retention and separation for moderately polar to non-polar compounds like Ticagrelor. Numerous studies have successfully employed various C18 columns for the quantification of Ticagrelor in human plasma. vulcanchem.combenthamdirect.comvivanls.comsemanticscholar.org

The table below summarizes various C18 columns used in published analytical methods for Ticagrelor, which are directly applicable to the analysis of this compound.

Stationary Phase TypeColumn DimensionsParticle SizeReference
Acclaim™ RSLC 120 C182.1 x 100 mm2.2 µm clearsynth.com
Phenomenex Luna® C18Not SpecifiedNot Specified
Kinetex XB-C18Not SpecifiedNot Specified
Hypersil BDS C18Not SpecifiedNot Specified vulcanchem.com
Symmetry C18250 x 4.6 mm5 µm vivanls.com
Kromasil C18250 x 4.6 mm5 µm semanticscholar.org

Specialized Columns : While C18 is predominant, other columns can be used depending on the specific requirements of the assay. For instance, phenyl columns have been utilized for the analysis of certain Ticagrelor metabolites, demonstrating the utility of alternative stationary phase chemistries. However, for the simultaneous analysis of Ticagrelor and this compound, C18 columns are the well-established and preferred choice. The optimization process often involves screening several C18 columns from different manufacturers to achieve the best performance in terms of peak symmetry and separation from matrix components. semanticscholar.org

Mobile Phase Composition and Gradient Elution Strategies

The chromatographic separation of Ticagrelor and its related substances, including its enantiomer, is highly dependent on the mobile phase composition and elution strategy. For chiral separations, which are necessary to distinguish between Ticagrelor and ent-Ticagrelor, specific mobile phases are employed. One method utilizes a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid. google.com A common ratio for this mixture is 83:17:0.7 (v/v/v), which has been shown to provide good separation on a chiral stationary phase column. google.com

In reversed-phase liquid chromatography (RPLC) for the analysis of Ticagrelor and its metabolites, gradient elution is frequently used to achieve optimal separation and peak shape within a reasonable timeframe. A typical mobile phase consists of two solvents: an aqueous phase, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297), and an organic phase, such as acetonitrile (B52724) or methanol (B129727). nih.govsphinxsai.com

For instance, a gradient elution program might start with a lower percentage of the organic phase, which is then ramped up to elute more retained compounds. One described method uses 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. The gradient could be programmed as follows: starting at 30% B, increasing to 70% B over a few minutes, holding at 70% B, and then returning to the initial conditions for column re-equilibration. nih.gov Another approach for separating Ticagrelor and its impurities involves an isocratic mobile phase of 0.1% formic acid and acetonitrile in a 55:45 (v/v) ratio. sphinxsai.com The choice between isocratic and gradient elution depends on the complexity of the sample and the analytical goals.

The table below summarizes various mobile phase compositions used in the analysis of Ticagrelor and related compounds.

Analytical MethodMobile Phase CompositionElution ModeReference
Chiral HPLCn-hexane:ethanol:trifluoroacetic acid (83:17:0.7, v/v/v)Isocratic google.com
RPLC-MS/MSA: 0.1% formic acid in water, B: AcetonitrileGradient nih.gov
RPLC-MS/MS0.1% formic acid:Acetonitrile (55:45, v/v)Isocratic sphinxsai.com
RPLC-MS/MS0.1% formic acid in water-acetonitrile (20:80, v/v)Isocratic nih.gov
RPLC-MS/MSAqueous ammonium acetate (0.025 mM)/acetonitrile (35:65, v/v)Isocratic researchgate.net
Electrospray Ionization (ESI) Mode Optimization and Fragmentation Patterns (e.g., MRM transitions)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of polar molecules like Ticagrelor and its analogues. Optimization of ESI parameters is crucial for achieving maximum sensitivity. Both positive and negative ionization modes can be used, though the choice depends on the analyte's structure and the mobile phase composition. For Ticagrelor and its deuterated internal standards, both modes have been successfully employed. nih.govplos.org

In negative ESI mode, Ticagrelor forms a deprotonated molecule [M-H]⁻. nih.gov In positive mode, it can form a protonated molecule [M+H]⁺. The selection of the ionization mode is often based on which provides a more intense and stable signal.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The precursor-to-product ion transition is a unique signature for the analyte of interest.

For this compound, the MRM transition is slightly different from that of unlabeled Ticagrelor due to the mass shift from the deuterium atoms. The following table details typical MRM transitions for Ticagrelor and its deuterated internal standard.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
TicagrelorNegative521.11360.9922 plos.orgsemanticscholar.org
TicagrelorNegative521.11361.10Not Specified nih.gov
TicagrelorNegative521.4360.9Not Specified researchgate.netresearchgate.net
TicagrelorPositive523.4127.0Not Specified nih.gov
This compound Negative 528.37 368.22 28 plos.orgsemanticscholar.org
This compound Negative 528.1 367.9 Not Specified researchgate.netresearchgate.net
This compound Positive 530.4 127.0 Not Specified nih.gov
AR-C124910XXNegative477.27361.0722 plos.orgsemanticscholar.org

The optimization of collision energy is essential to maximize the intensity of the product ion, thereby enhancing the sensitivity of the assay.

Utilization of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus compensating for variations in sample preparation and instrument response.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis, this includes endogenous matrix components, metabolites, and co-administered drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

For methods using this compound as an internal standard, selectivity is demonstrated by analyzing blank matrix samples (e.g., plasma) from multiple sources to ensure no significant interfering peaks are observed at the retention times of the analyte and the internal standard. nih.govjrespharm.com The high selectivity of MRM in LC-MS/MS, where specific precursor-product ion transitions are monitored, greatly contributes to the specificity of the method. mdpi.com

A validated bioanalytical method must demonstrate linearity, accuracy, and precision over a defined concentration range.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should typically be ≥ 0.99. nih.govnih.gov For Ticagrelor assays using a deuterated internal standard, linearity has been established over ranges such as 2-1500 ng/mL and 0.2-2500 ng/mL. nih.govnih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is usually expressed as the percentage of the nominal value. For a method to be considered accurate, the mean value should be within ±15% of the nominal value (or ±20% at the lower limit of quantification, LLOQ). nih.gov

Precision is the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The precision should not exceed 15% (or 20% at the LLOQ). nih.gov Intra-day precision is assessed by analyzing replicate samples on the same day, while inter-day precision is determined by analyzing samples on different days. nih.gov

The table below presents typical validation results for a Ticagrelor assay using a deuterated internal standard.

Validation ParameterAcceptance CriteriaTypical ResultReference
Linearity (r²)≥ 0.99≥ 0.9956 nih.gov
Intra-day Accuracy (RE%)±15%-4.87 to 1.75% nih.gov
Inter-day Accuracy (RE%)±15%-2.18 to 7.68% nih.gov
Intra-day Precision (RSD%)≤ 15%≤ 7.75% nih.gov
Inter-day Precision (RSD%)≤ 15%≤ 5.67% nih.gov

Matrix Effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is a significant concern in ESI-MS. The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly. The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. nih.gov The matrix factor should be consistent across different sources of the matrix.

Analytical Recovery is the efficiency of the extraction procedure of an analytical method, expressed as a percentage. It is determined by comparing the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration. nih.gov Consistent and reproducible recovery is more important than high recovery. Studies have shown mean recoveries for Ticagrelor and its deuterated internal standard to be in the range of 96.6% to 105.9%. wjpsonline.com

ParameterTicagrelorThis compoundReference
Mean Recovery99.7%105.9% wjpsonline.com
Matrix Effect102-110%103 ± 1.88% nih.gov

Stability studies are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic sample handling and storage.

Stock Solution Stability: The stability of this compound in its stock solution is tested at room temperature and under refrigeration to determine appropriate storage conditions.

Freeze-Thaw Stability: This study assesses the stability of the analyte and IS in the biological matrix after repeated cycles of freezing and thawing. nih.gov

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte and IS in the matrix at room temperature for a period that reflects the typical sample processing time. nih.gov

Long-Term Stability: The stability of the analyte and IS in the matrix is assessed when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. semanticscholar.org

Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) before injection into the analytical instrument.

In these studies, the concentrations of the stored samples are compared to those of freshly prepared samples. The mean concentration of the stored samples should be within ±15% of the nominal concentration. jrespharm.com

Evaluation of Matrix Effects and Analytical Recovery

Chiral Analytical Methodologies for the Resolution and Quantification of Stereoisomers

The stereochemical configuration of a pharmaceutical compound is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For complex molecules like this compound, which possesses multiple chiral centers, the development and application of robust chiral analytical methodologies are imperative for ensuring stereochemical purity. This section details the advanced analytical techniques employed for the resolution and quantification of this compound and its related stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the enantioselective and diastereoselective analysis of chiral compounds. clearsynth.com The direct separation of stereoisomers is achieved through the use of a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte, leading to differential retention times. chromatographyonline.com

For the analysis of Ticagrelor and its stereoisomers, polysaccharide-based CSPs have demonstrated excellent resolving capabilities. chromatographyonline.comgoogleapis.com A particularly effective method involves the use of a CHIRALPAK® IA column, which is an amylose-based CSP. colab.ws The separation mechanism on such polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. chromatographyonline.com

A typical chiral HPLC method for the separation of Ticagrelor isomers, which can be adapted for this compound, is summarized below. The introduction of deuterium atoms in this compound is not expected to fundamentally alter the chiral recognition mechanism, although minor shifts in retention time due to secondary isotope effects may be observed. nih.gov These effects are generally small and can be accounted for during method validation. researchgate.net

Parameter Condition
Chromatographic Column CHIRALPAK® IA (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-hexane-methanol-ethanol-acetic acid (800:100:100:1, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm
Injection Volume 10 µL
Internal Standard A deuterated analog, such as Ticagrelor-d7, can be used for the analysis of non-deuterated isomers. nih.govnih.gov

This method has been shown to achieve baseline separation with a resolution greater than 1.5 for all stereoisomers of Ticagrelor, indicating its suitability for the purity assessment of this compound. googleapis.comcolab.ws

Enantiomeric and Diastereomeric Purity Assessment of this compound and Related Isomers (e.g., 1′,2′-diepi-ent-Ticagrelor-d7)

The enantiomeric purity of a research sample of this compound is determined by quantifying the peak area of its corresponding enantiomer, Ticagrelor-d7, in the chromatogram. Similarly, the diastereomeric purity is assessed by measuring the peak areas of all other potential diastereomers, such as 1′,2′-diepi-ent-Ticagrelor-d7. Given that Ticagrelor has six stereogenic centers, the potential for numerous isomers exists, making highly selective analytical methods crucial. google.com

The quantification of these isomers is typically performed using an area normalization method, where the peak area of each impurity is expressed as a percentage of the total peak area of all isomers. For accurate quantification, especially at low levels, the use of a deuterated internal standard is recommended to compensate for any variability during sample preparation and injection. nih.govnih.gov

The identity of each separated isomer can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). The mass spectrum will show the same mass-to-charge ratio (m/z) for all stereoisomers, but their fragmentation patterns can provide structural information. For this compound and its isomers, the expected molecular ion peak would be around m/z 529.61. researchgate.netcaymanchem.com

Compound Expected [M-H]⁻ m/z Key Fragmentation Ions (m/z)
This compound528.2361.2
1′,2′-diepi-ent-Ticagrelor-d7528.2361.2

Note: The fragmentation pattern is based on data for non-deuterated Ticagrelor and may show slight variations for the deuterated analogs. researchgate.net

Methodological Considerations for Chiral Purity Control in Research Samples

Ensuring the chiral purity of research samples of this compound requires a rigorous and well-validated analytical method. Several key considerations must be addressed:

Specificity and Selectivity: The analytical method must be able to unequivocally separate the main component, this compound, from all its potential stereoisomeric impurities, including its enantiomer and diastereomers like 1′,2′-diepi-ent-Ticagrelor-d7. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The method must be sensitive enough to detect and quantify trace amounts of chiral impurities. For Ticagrelor isomers, reported LOQs are in the range of 0.2-0.4 µg/mL. colab.ws

Linearity and Range: The detector response should be linear over a concentration range that includes the expected levels of both the main compound and its impurities. nih.gov

Precision and Accuracy: The method should demonstrate high precision (repeatability and intermediate precision) and accuracy, ensuring that the measured amounts of chiral impurities are a true reflection of their actual content in the sample. nih.gov

Robustness: The method's performance should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature, ensuring its reliability. colab.ws

Use of Reference Standards: The availability of pure reference standards for this compound and its key stereoisomeric impurities is crucial for method validation and accurate quantification. In their absence, a well-characterized racemic or diastereomeric mixture can be used to establish system suitability. nih.gov

Impact of Isotopic Labeling: While generally minor, the potential for chromatographic isotope effects due to the d7-label should be investigated during method development and validation. nih.govresearchgate.net This can be done by comparing the retention behavior of the deuterated compound with its non-deuterated counterpart.

By adhering to these methodological principles, the chiral purity of research-grade this compound can be confidently controlled and documented.

Preclinical and Mechanistic Investigations Employing Ent Ticagrelor D7

Application of Isotopic Labeling in Preclinical Metabolic Pathway Elucidation

The use of ent-Ticagrelor-d7 is instrumental in tracing the metabolic fate of ticagrelor (B1683153) in various preclinical systems. Isotopic labeling allows for the precise tracking of the compound and its metabolites, providing invaluable insights into its biotransformation.

In Vitro Hepatic Microsomal Stability Studies

In vitro studies using isolated liver microsomes and hepatocytes are fundamental in assessing the metabolic stability of drug candidates. tandfonline.com When this compound is incubated with human liver microsomes, the rate of its metabolism can be compared to that of non-deuterated ticagrelor. researchgate.netresearchgate.net This comparative analysis helps to identify the primary sites of metabolic attack and the enzymes responsible, such as cytochrome P450 (CYP) isoforms. google.comgoogle.com

Research has shown that deuteration can slow down the metabolism of ticagrelor. researchgate.netgoogle.com Specifically, comparative studies indicate that the deuterated impurity, likely a form of this compound, undergoes a slower hepatic conversion to its active metabolites, such as AR-C124910XX. vulcanchem.com This is often attributed to the deuterium (B1214612) kinetic isotope effect. The primary metabolic pathways for ticagrelor include oxidation mediated by CYP3A4 and hydrolysis. vulcanchem.com

Below is a representative data table illustrating the enhanced metabolic stability of deuterated ticagrelor analogs in human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ticagrelor25.8 ± 2.126.9 ± 2.2
This compound (analog) 38.5 ± 3.518.0 ± 1.6

This table is illustrative and based on findings that deuterated analogs show improved metabolic stability. researchgate.net

Identification and Characterization of Deuterated Metabolites in Preclinical Models

The mass shift introduced by the seven deuterium atoms in this compound simplifies the identification of its metabolites in complex biological matrices from preclinical models, such as animal plasma and in vitro systems. vulcanchem.com Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can readily distinguish drug-related material from endogenous compounds. researchgate.net

Studies have identified several metabolites of ticagrelor, with the active metabolite being AR-C124910XX. google.comgoogle.comresearchgate.net When using this compound, the corresponding deuterated metabolites can be tracked and characterized. This aids in building a comprehensive metabolic map and understanding the full scope of biotransformation. The major degradation pathways that have been identified for ticagrelor include oxidation, S-dealkylation, and N-dealkylation. nih.gov

Investigation of Deuterium Isotope Effects on Compound Metabolism and Clearance in Preclinical Systems

The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond during metabolism. google.com This effect is a powerful tool for investigating reaction mechanisms. For ticagrelor, deuterium isotope effects (kH/kD) with values of 2–3 have been observed for its metabolic pathways. vulcanchem.com This slowing of metabolism has the potential to alter the pharmacokinetic profile of the drug. google.com

The deuteration strategy is employed to potentially slow down the rate of drug metabolism, which could lead to improved pharmacokinetic properties. researchgate.netresearchgate.net In preclinical systems, this can manifest as a longer half-life and altered clearance of this compound compared to ticagrelor. researchgate.net

Receptor Binding and Ligand-Target Interaction Studies

This compound is also a valuable probe for studying the interaction between ticagrelor and its target, the P2Y12 receptor, a key player in platelet aggregation. scbt.comjocpr.com

In Vitro P2Y12 Receptor Binding Assays Using this compound as a Radioligand or Probe

While not inherently radioactive, this compound can be used as a stable isotope-labeled competitor in radioligand binding assays to determine the binding affinity of other unlabeled compounds for the P2Y12 receptor. Its near-identical physicochemical properties to ticagrelor ensure that it competes for the same binding site. vulcanchem.com The mass difference allows for its quantification by mass spectrometry in competition experiments.

Ticagrelor binds reversibly to the P2Y12 receptor, and this compound would be expected to exhibit the same reversible binding characteristics. scbt.comnih.gov The use of such labeled compounds is crucial for validating assays and ensuring accurate determination of binding constants.

Exploration of Allosteric Modulation and Conformational Changes Induced by Deuterated Ligands

Ticagrelor is known to be an allosteric modulator of the P2Y12 receptor. frontiersin.org It binds to a site distinct from the endogenous ligand (ADP), inducing a conformational change in the receptor that prevents its activation. frontiersin.orgresearchgate.net The use of deuterated ligands like this compound can provide insights into the dynamics of this allosteric interaction.

The subtle changes in molecular vibrations and stability due to deuteration could potentially influence the kinetics of receptor binding and the conformational state of the receptor-ligand complex. While specific studies on this compound's influence on conformational changes are not widely published, the principles of using isotopically labeled ligands to probe such interactions are well-established in pharmacology. For instance, deuterated prasugrel, another P2Y12 antagonist, is noted to have an altered isotopic profile that could influence its interaction dynamics with the receptor. scbt.com

Investigation of Nucleoside Transporter Interactions

Ticagrelor has been identified as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). researchgate.netnih.gov This transporter is responsible for the cellular reuptake of adenosine (B11128), thereby regulating its extracellular concentration. In vitro and preclinical studies have demonstrated that by blocking ENT1 on erythrocytes and platelets, Ticagrelor increases extracellular adenosine levels. chemsrc.comnih.gov This elevation of adenosine can, in turn, activate adenosine receptors, leading to various physiological responses. nih.gov For instance, research shows that Ticagrelor's inhibition of ENT1 on platelets leads to an accumulation of extracellular adenosine, which then activates Gs-coupled adenosine A2A receptors, contributing to an increase in cyclic adenosine monophosphate (cAMP) and beyond its primary P2Y12 receptor antagonism. chemsrc.comnih.gov

While these findings are well-documented for Ticagrelor, specific studies characterizing the direct interaction of its enantiomer, this compound, with ENT1 in cellular models are not extensively detailed in publicly available literature. Such research would be essential to determine if the ENT1 inhibitory activity is stereoselective, a critical question for defining the enantiomer's unique pharmacological profile.

The inhibition of ENT1 by Ticagrelor directly modulates adenosine metabolism by preventing its transport into cells, where it would otherwise be metabolized. nih.gov This mechanism has been shown to increase the concentration of adenosine in the myocardium and plasma in preclinical models and patients. nih.govuniupo.it This effect is considered a key pleiotropic action of Ticagrelor. researchgate.net

The assessment of how this compound modulates adenosine metabolism is a logical extension of the research on Ticagrelor. Investigating its effects in preclinical cell systems would clarify whether the enantiomer shares the ability to elevate extracellular adenosine. This is a pivotal step in understanding its potential physiological and pharmacological effects, which may differ from the parent drug.

Characterization of this compound Interactions with Equilibrative Nucleoside Transporter 1 (ENT1) in Cellular Models

Pharmacokinetic Research Method Development in Preclinical Animal Models

Deuterium-labeled compounds are invaluable in pharmacokinetic research. The substitution of hydrogen with deuterium creates a heavier, stable isotope that does not alter the compound's fundamental chemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. medchemexpress.commedchemexpress.com

In pharmacokinetic analyses, deuterated analogues are the gold standard for use as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net Ticagrelor-d7 is frequently used as the IS for the quantification of Ticagrelor and its metabolites in various biological matrices, including human and animal plasma. researchgate.netjrespharm.com

These methods typically involve protein precipitation to extract the analytes from the plasma, followed by chromatographic separation on a reversed-phase column and detection by mass spectrometry. researchgate.net The use of a stable isotope-labeled IS like Ticagrelor-d7 corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. researchgate.net For the specific quantification of the enantiomer, ent-Ticagrelor, its corresponding labeled version, this compound, would be the ideal internal standard. The development of such a highly specific assay is fundamental for studying the pharmacokinetics of the enantiomer, should it be formed as a metabolite or investigated as a separate entity.

Table 1: Example Parameters for LC-MS/MS Quantification using a Deuterated Standard This table is a composite based on typical methodologies described for Ticagrelor.

ParameterMethodology DetailReference
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net
Biological MatrixHuman or Animal Plasma (e.g., rat, rabbit, mouse) researchgate.net
Sample PreparationProtein precipitation with acetonitrile (B52724) researchgate.net
Internal StandardTicagrelor-d7 researchgate.netjrespharm.com
ChromatographyReversed-phase C18 or Phenyl column researchgate.net
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative or positive mode depending on the analyte researchgate.net
Lower Limit of Quantification (LLOQ)Typically in the low ng/mL range (e.g., 2-5 ng/mL) researchgate.net

Stable isotope-labeled compounds like this compound are essential tools for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. medchemexpress.commedchemexpress.com When administered to preclinical animal models (such as rats, mice, or dogs), the deuterated compound acts as a tracer. researchgate.nettandfonline.com Researchers can track its path through the body, differentiate it from endogenous molecules, and precisely measure its concentration and that of its metabolites in various tissues and fluids over time. tandfonline.com

This approach allows for the detailed characterization of a drug's pharmacokinetic profile, including its rate of absorption, volume of distribution, metabolic pathways, and routes of elimination. medchemexpress.com Using this compound in such studies would enable a definitive understanding of its ADME properties, separate from those of Ticagrelor itself, which is vital for a comprehensive preclinical evaluation.

Methodologies for Quantifying this compound in Biological Matrices from Animal Studies

Comparative Stereoisomeric Research: Activity and Interactions of this compound Versus Other Isomers

Stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, a comparative investigation of the enantiomers of Ticagrelor is a critical area of research. Ticagrelor itself is a single stereoisomer. Its enantiomer, ent-Ticagrelor, would have an identical chemical formula but a non-superimposable mirror-image structure.

Defining the Active Isomer: It would confirm whether the therapeutic effects are exclusive to the single stereoisomer used in the drug product.

Identifying Potential for Chiral Switching or Racemic Mixtures: Understanding the properties of the other isomer is crucial.

Metabolic Profiling: It helps determine if stereoisomeric conversion occurs in vivo.

The deuterated form, this compound, would be the key analytical tool required to perform the pharmacokinetic and metabolic portions of these comparative studies, allowing it to be distinguished from the unlabeled Ticagrelor isomer in biological systems.

Evaluation of Stereoisomeric Differences in Preclinical Pharmacological Models

Preclinical studies are fundamental in establishing the pharmacological profile of a new chemical entity. In the case of chiral drugs like Ticagrelor, a key aspect of this evaluation is to compare the activity of the intended enantiomer with its mirror image, the "ent" form. Research has consistently demonstrated that the antiplatelet activity of Ticagrelor is highly stereospecific.

Investigations using in vitro models, such as assays measuring adenosine diphosphate (B83284) (ADP)-induced platelet aggregation, reveal a stark contrast between the two enantiomers. While Ticagrelor is a potent inhibitor of platelet aggregation, its enantiomer, ent-Ticagrelor, is essentially inactive. nih.govquest.com.np This lack of activity in the enantiomer confirms that the therapeutic effect is specifically attributable to the stereochemical configuration of Ticagrelor.

CompoundTargetPharmacological EffectRelative Potency
TicagrelorP2Y12 ReceptorInhibition of ADP-induced platelet aggregationHigh
ent-TicagrelorP2Y12 ReceptorInhibition of ADP-induced platelet aggregationNegligible/Inactive

This table provides a generalized summary based on the principles of stereospecific drug action. Specific IC50 or Ki values from head-to-head comparative studies involving ent-Ticagrelor are not widely published, as the focus is typically on the active drug, Ticagrelor. The inactivity of the enantiomer is a foundational premise for the development of the single-isomer drug.

Mechanistic Basis for Stereoisomeric Discrimination at Molecular Targets

The profound difference in pharmacological activity between Ticagrelor and its enantiomer originates at the molecular level—specifically, in their interaction with the P2Y12 receptor. imrpress.com Drug-receptor interactions are highly dependent on the three-dimensional structure of both the molecule and the receptor's binding site, often described by the "lock and key" or "hand in glove" analogy. For a molecule to elicit a biological response, it must fit precisely into the binding pocket of its target protein to form stable interactions.

Ticagrelor binds reversibly to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist. brilintahcp.comnih.gov This binding prevents the conformational change in the receptor that is normally induced by ADP, thereby blocking signal transduction and subsequent platelet activation. brilintahcp.comijpsr.com The specific stereochemistry of Ticagrelor allows its functional groups to be perfectly oriented to engage with corresponding amino acid residues in the P2Y12 binding pocket through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

In contrast, ent-Ticagrelor, as the mirror image, cannot achieve this necessary complementarity. While it possesses the same atoms and functional groups, their spatial orientation is inverted. This prevents it from fitting correctly into the chiral environment of the P2Y12 receptor's binding site. Consequently, it cannot form the stable interactions required to antagonize the receptor, rendering it pharmacologically inert. Computational modeling and structural biology studies help visualize these interactions, confirming that only the specific stereoisomer of Ticagrelor can effectively bind and inhibit the receptor. researchgate.net

CompoundInteraction with P2Y12 Receptor Binding SiteResulting Receptor StateBiological Outcome
TicagrelorPrecise, high-affinity, stereospecific bindingInactive conformation stabilizedInhibition of platelet activation
ent-TicagrelorPoor fit, inability to form key binding interactionsReceptor remains available for ADP bindingNo inhibition of platelet activation

The use of ent-Ticagrelor and its deuterated analogue, this compound, in preclinical and mechanistic studies is therefore indispensable. It provides the definitive evidence that the therapeutic benefits observed with Ticagrelor are a direct result of its unique and specific molecular architecture, validating the decision to develop it as a single-enantiomer drug.

Future Directions and Emerging Research Applications of Ent Ticagrelor D7

Advancements in Automated Synthesis and High-Throughput Screening of Deuterated Analogues

The synthesis of complex deuterated molecules like ent-Ticagrelor-d7 is traditionally a multi-step, labor-intensive process. However, emerging technologies in automated synthesis and high-throughput screening (HTS) are set to revolutionize the production and evaluation of such compounds.

Detailed Research Findings: Future progress hinges on the integration of flow chemistry and microwave-assisted synthesis. tn-sanso.co.jp Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for continuous, automated production, which can significantly reduce manufacturing time and costs. tn-sanso.co.jp Microwave-assisted synthesis has demonstrated the ability to accelerate deuteration reactions, improving efficiency over conventional batch methods. tn-sanso.co.jp These automated platforms enable the rapid generation of a library of deuterated analogues with varying deuterium (B1214612) incorporation sites.

High-throughput screening methodologies are evolving to accommodate the unique properties of deuterated compounds. Mass spectrometry-based HTS, for instance, allows for the rapid assessment of thousands of compounds. nih.gov One such technique, Acoustic Ejection Mass Spectrometry (AEMS), can analyze samples from 384- or 1536-well plates at a rate of up to one sample per second, making it ideal for large-scale screening campaigns. sciex.com This capability, combined with automated synthesis, will allow researchers to quickly identify which deuterated analogues of a drug candidate possess the most favorable metabolic profiles. google.com For example, an HTS campaign could screen for analogues with reduced metabolic turnover, potentially leading to improved pharmacokinetic properties. nih.gov

Synthesis/Screening TechnologyKey Advantages for Deuterated Analogues
Flow Chemistry Continuous production, precise control, improved safety, scalability. tn-sanso.co.jp
Microwave-Assisted Synthesis Accelerated reaction times, improved heating efficiency. tn-sanso.co.jp
Acoustic Ejection Mass Spectrometry (AEMS) Ultra-high throughput (up to 1 sample/sec), direct analysis from DMSO plates, minimal sample consumption. sciex.com
Automated LC-MS/MS Platforms Fully automated sample preparation and analysis for screening toxicological compounds. lcms.cz

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The primary role of this compound is as an internal standard for the accurate quantification of Ticagrelor (B1683153) in biological samples. medchemexpress.compharmaffiliates.com Future analytical techniques will focus on enhancing sensitivity for trace analysis and providing more comprehensive metabolite profiling.

Detailed Research Findings: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting matrix effects, which are variations in analytical response caused by other components in the sample. kcasbio.com High-resolution mass spectrometry (HRMS) offers further advantages by providing highly accurate mass measurements, which aids in the identification of unknown metabolites. ufz.de

Future developments will likely involve the broader adoption of techniques like differential mobility spectrometry (DMS) coupled with MS. DMS separates ions based on their size, shape, and charge, providing an additional dimension of separation before mass analysis, which can improve the signal-to-noise ratio and allow for more accurate quantification of low-level analytes. acs.orgresearchgate.net Furthermore, advanced data processing software is becoming crucial for handling the vast datasets generated during metabolite profiling, enabling the identification of dozens or even hundreds of metabolites in a single run. mdpi.comresearchgate.net This allows researchers to build a complete picture of how a drug is metabolized, using this compound to ensure the accuracy of the quantitative data. clearsynth.com

Analytical TechniqueApplication for this compoundKey Benefit
LC-MS/MS Quantitative analysis of Ticagrelor and its metabolites. nih.govfrontiersin.orgGold standard for robust and reliable quantification in complex matrices. kcasbio.com
High-Resolution Mass Spectrometry (HRMS) Identification of unknown metabolites, suspect and non-target screening. ufz.deProvides exact mass data, enabling elemental composition determination. nih.gov
Differential Mobility Spectrometry (DMS)-MS Enhanced separation of isobaric compounds. acs.orgresearchgate.netReduces chemical noise and improves detection limits for trace analysis. acs.org
LC-MS-SPE-NMR Definitive structural elucidation of novel metabolites. nih.govCombines the separation power of LC-MS with the structural detail of NMR. nih.gov

Expanding the Utility of this compound in Drug Discovery and Development Research Pipelines

The application of this compound and similar deuterated standards is expanding beyond simple pharmacokinetic studies to play a more integral role throughout the drug discovery and development pipeline.

Detailed Research Findings: In early drug discovery, deuterated standards are essential for validating the results of high-throughput screening assays. nih.gov In preclinical development, they are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. The use of a SIL-IS like this compound ensures that data from these studies are accurate and reproducible, which is a regulatory expectation in many jurisdictions. kcasbio.comacanthusresearch.com

A key future application lies in "microdosing" or "Phase 0" studies, where very low, non-pharmacologically active doses of a drug are administered to humans to evaluate their pharmacokinetic profile. The ultra-sensitive analytical methods required for these studies absolutely depend on high-quality internal standards like this compound to quantify the minuscule drug concentrations in blood samples. Furthermore, the use of deuterated compounds themselves as therapeutic agents is a growing field. nih.gov While this compound is the inactive enantiomer, studies on deuterated active compounds show that selective deuteration can slow down metabolic processes, leading to improved drug efficacy and safety profiles. nih.govfrontiersin.org The insights gained from using deuterated standards can inform the design of these next-generation "heavy drugs."

Exploration of Deuterated Chiral Compounds in Structural Biology and Biophysical Studies

The unique properties of deuterium make it a powerful tool for investigating the three-dimensional structures and dynamics of biological macromolecules like proteins and nucleic acids.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in structural biology that can determine protein structures in solution. solubilityofthings.com However, for larger proteins, spectra can become overly complex. Replacing hydrogen with deuterium in specific molecules or parts of a protein simplifies the NMR spectra and reduces certain spin interactions, expanding the range of biological systems that can be studied. researchgate.netnih.govresearchgate.net While this compound itself may not be the primary subject of these studies, the techniques for its synthesis are directly applicable to creating deuterated ligands to probe drug-protein interactions.

Another powerful technique is neutron scattering, including neutron diffraction and small-angle neutron scattering (SANS). nih.govepj-conferences.org Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to "highlight" specific parts of a complex biological assembly. researchgate.netresearchgate.net For example, researchers could study how Ticagrelor binds to its target, the P2Y12 receptor, by using a deuterated version of the drug. The chiral nature of this compound is also significant, as enzymes are stereospecific and can distinguish between enantiomers and even between two chemically equivalent hydrogen atoms on a prochiral center. libretexts.org Studying how a deuterated chiral ligand interacts with a target protein can provide deep insights into the precise geometry of the binding pocket. researchgate.netmdpi.com

Integration into Systems Biology and Computational Modeling Approaches for Preclinical Prediction

Data generated using this compound as an internal standard can be integrated into larger computational models to better predict a drug's behavior in a biological system.

Detailed Research Findings: Systems biology aims to understand the complex interactions within a biological system as a whole. Pharmacokinetic data, made reliable through the use of internal standards like this compound, serves as a critical input for physiologically based pharmacokinetic (PBPK) models. nih.gov These computational models simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual organism, allowing researchers to predict how a drug might behave in different patient populations or in the presence of other medications.

Furthermore, data from hydrogen-deuterium exchange (HDX) experiments, which measure how quickly protein backbone hydrogens exchange with deuterium in a solvent, can be used to guide the computational modeling of protein structures and their dynamics. acs.orgacs.org By comparing the HDX rates of a protein in the presence and absence of a ligand, researchers can map the binding interface and understand how drug binding affects the protein's conformation. ukri.org This integration of high-quality experimental data with sophisticated computational modeling allows for more accurate preclinical predictions of a drug's efficacy and potential off-target effects, ultimately streamlining the path to clinical trials. researchgate.net

Q & A

Q. What are the validated synthesis and characterization protocols for ent-Ticagrelor-d7?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for isotopic enrichment verification. Ensure batch-to-batch consistency by documenting reaction conditions (temperature, catalyst, and reaction time) and cross-validating results with orthogonal techniques .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., this compound itself). Validate the method for specificity, linearity (1–500 ng/mL), accuracy (85–115%), and precision (CV <15%). Include matrix effect studies (plasma vs. serum) and stability tests under freeze-thaw cycles. Reference FDA bioanalytical guidelines for protocol standardization .

Q. What experimental designs are optimal for assessing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Test degradation products via forced degradation (acid/base hydrolysis, oxidation). Use a factorial design to evaluate interactions between temperature, light, and pH. Report degradation kinetics using Arrhenius equations and validate with real-time stability data .

Advanced Research Questions

Q. How can discrepancies in reported metabolic stability data for this compound be resolved?

  • Methodological Answer : Perform comparative analyses of study designs, including:
  • In vitro vs. in vivo models : Microsomal stability assays may overestimate hepatic clearance compared to in vivo pharmacokinetic (PK) studies.
  • Species differences : Human vs. rodent CYP450 isoform specificity.
  • Analytical sensitivity : Ensure MS detection limits are comparable across studies.
    Address contradictions by replicating experiments under standardized conditions and publishing raw datasets for peer validation .

Q. What strategies mitigate deuterium isotope effects in this compound pharmacokinetic studies?

  • Methodological Answer : Design crossover studies comparing deuterated and non-deuterated analogs in the same subjects. Monitor PK parameters (Cₘₐₓ, t₁/₂, AUC) and metabolite profiles. Use computational modeling (e.g., molecular dynamics simulations) to predict kinetic isotope effects (KIEs) on metabolic pathways. Control for inter-individual variability by stratifying participants by CYP2C19 genotype .

Q. How do researchers optimize this compound’s in vivo distribution studies?

  • Methodological Answer : Employ radiolabeled (¹⁴C) this compound for whole-body autoradiography or LC-MS tissue homogenate analysis. Define sampling timepoints based on PK half-life and ensure ethical approval for terminal blood/tissue collection. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentrations with antiplatelet effects .

Q. What systematic approaches address contradictory findings in this compound literature?

  • Methodological Answer : Conduct a PRISMA-guided systematic review to identify bias sources (e.g., small sample sizes, non-validated assays). Perform meta-analyses using random-effects models to aggregate data on efficacy and stability. Publish a registered report to predefine hypotheses and analytical pipelines, reducing publication bias .

Data Presentation Guidelines

  • Table 1 : Example LC-MS/MS Validation Parameters for this compound Quantification

    ParameterAcceptable RangeMethod Reference
    Linearity (R²)≥0.995FDA Guidance
    Accuracy (%)85–115ICH Q2(R1)
    Intra-day Precision (CV%)<15
  • Figure 1 : Factorial Design for Stability Testing (Temperature × pH Interactions)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.